molecular formula C7H3Cl2N3 B3015555 2,5-Dichloropyrido[3,4-b]pyrazine CAS No. 1600511-80-5

2,5-Dichloropyrido[3,4-b]pyrazine

Cat. No.: B3015555
CAS No.: 1600511-80-5
M. Wt: 200.02
InChI Key: LUXKBFNGXYMUHY-UHFFFAOYSA-N
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Description

2,5-Dichloropyrido[3,4-b]pyrazine ( 1600511-80-5) is a versatile dichlorinated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 3 Cl 2 N 3 and a molecular weight of 200.02 g/mol, this compound features a fused pyrido[3,4-b]pyrazine core structure . The presence of two reactive chlorine atoms at the 2 and 5 positions makes it a valuable electrophilic building block for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine and other functional groups to create novel compound libraries. This scaffold is of significant interest in the development of pharmacologically active molecules. Fused pyrazine derivatives are extensively investigated for their broad biological activities, which include serving as antitumor agents, kinase inhibitors, and antibacterial compounds . The pyrido[3,4-b]pyrazine structure is a privileged scaffold in drug discovery, often explored for its potential to interact with various biological targets. Researchers utilize this compound as a precursor for synthesizing more complex, functionalized heterocyclic systems aimed at probing disease mechanisms. For R&D Use Only: This product is intended for laboratory research purposes and is not for human, veterinary, or diagnostic use. Handling and Storage: To maintain stability and purity, this compound should be stored under an inert atmosphere at cold temperatures between 2-8°C . Please refer to the Safety Datasheet for comprehensive hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloropyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-3-11-6-4(12-5)1-2-10-7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXKBFNGXYMUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=C(N=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 2,5 Dichloropyrido 3,4 B Pyrazine

Nucleophilic Aromatic Substitution Reactions at Dichloro Sites

The chlorine atoms at the 2- and 5-positions of the pyrido[3,4-b]pyrazine (B183377) core are activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the displacement of the chloride ions by a range of nucleophiles, providing a direct method for functionalization.

Amination of dichloropyridopyrazines is a key transformation for the synthesis of various derivatives. For instance, reacting 5,7-dichloropyrido[3,4-b]pyrazine (B1403999) with 1,1-dimethylethyl (3R)-3-(aminomethyl)-1-piperidinecarboxylate in the presence of diisopropylethylamine in N-Methyl-2-pyrrolidone (NMP) under microwave irradiation at 130°C for 30 minutes leads to the substitution of the chlorine at the 7-position. google.com This demonstrates the feasibility of selective amination at one of the chloro-substituted positions.

In a related scaffold, 1,2,4-triazolo[4,3-a]pyrazines, amination reactions have been explored extensively. nih.govbeilstein-journals.org For example, 5-chloro-3-(4-chlorophenyl)- tcichemicals.comfiveable.metriazolo[4,3-a]pyrazine reacts with various primary amines at room temperature to yield aminated products. nih.govbeilstein-journals.org This suggests that the pyridopyrazine core, even with different annulated rings, is amenable to amination.

The scope of amination reactions is broad, encompassing a variety of primary and secondary amines. The reaction conditions can often be tuned to favor either mono- or di-substitution, depending on the stoichiometry of the amine and the reaction time.

Table 1: Examples of Amination Reactions on Chloro-Substituted Pyridopyrazine Analogs

Starting MaterialAmineProductYield (%)Reference
5,7-Dichloropyrido[3,4-b]pyrazine1,1-Dimethylethyl (3R)-3-(aminomethyl)-1-piperidinecarboxylate1,1-Dimethylethyl (3R)-3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-1-piperidinecarboxylateNot specified google.com
5-Chloro-3-(4-chlorophenyl)- tcichemicals.comfiveable.metriazolo[4,3-a]pyrazinePhenethylamine3-(4-Chlorophenyl)-N-phenethyl- tcichemicals.comfiveable.metriazolo[4,3-a]pyrazin-5-amine18-87 (for various amines) nih.govbeilstein-journals.org

While specific examples for 2,5-Dichloropyrido[3,4-b]pyrazine were not found in the provided search results, the general reactivity of chloro-substituted pyridopyrazines suggests that alkoxylation and thiolation reactions are feasible. These reactions would involve the displacement of the chloride ions by alkoxide or thiolate nucleophiles, respectively. For instance, in other heterocyclic systems, such as 2,4-dichloropyrido[3,2-d]pyrimidine, reactions with thiols in the presence of a base like triethylamine (B128534) have been reported to proceed efficiently. rtu.lv This indicates that similar transformations could likely be applied to this compound to introduce alkoxy and thioether functionalities.

The position of substituents on the pyridopyrazine ring significantly influences the reactivity of the chloro groups. The electronic properties of the ring system, as well as the nature of any existing substituents, dictate the regioselectivity of nucleophilic attack. fiveable.melasalle.eduscribd.comlibretexts.orglibretexts.org

In di- or tri-chlorinated pyridopyrimidine systems, which are structurally related to pyridopyrazines, regioselective substitutions have been observed. academie-sciences.frresearchgate.net For example, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the C4 position is often the most reactive towards nucleophilic attack. academie-sciences.fr This selectivity is attributed to the electronic effects of the nitrogen atoms within the heterocyclic system, which can stabilize the Meisenheimer intermediate formed during the SNAr reaction. fiveable.melasalle.eduscribd.comlibretexts.orglibretexts.org Electron-withdrawing groups on the ring generally enhance the electrophilicity of the carbon atoms attached to the chlorine atoms, making them more susceptible to nucleophilic attack. fiveable.mescribd.com Conversely, electron-donating groups can decrease reactivity. fiveable.mescribd.com The precise influence of the nitrogen atoms and the annulated pyridine (B92270) ring in this compound would determine the relative reactivity of the C2 and C5 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applicable to heteroaryl halides like this compound.

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. snnu.edu.cn This reaction is highly valuable for the synthesis of biaryl compounds.

The chlorine atoms in this compound can serve as coupling sites for Suzuki-Miyaura reactions. The electron-deficient nature of the pyridopyrazine ring enhances the reactivity of the C-Cl bonds towards oxidative addition to the palladium catalyst. In related systems like 2,3-dichloropyrido[3,4-b]pyrazine (B3036536), the chlorine atoms readily participate in Suzuki-Miyaura couplings. Similarly, 2,4-dichloropyridines have been shown to undergo regioselective Suzuki-Miyaura coupling. nih.gov The choice of ligands and reaction conditions can often be used to control the regioselectivity of the coupling, allowing for the selective functionalization of one chloro position over the other. nih.gov For instance, in the case of 2,4-dichloropyridine, ligand-free conditions were found to favor coupling at the C4 position. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Dichloroheteroarenes

DichloroheteroareneBoronic AcidCatalyst/LigandProductSelectivity/YieldReference
2,4-DichloropyridinePhenylboronic acidPd/IPr2-Chloro-4-phenylpyridineC4-selective nih.gov
2,4-DichloropyridinePhenylboronic acidPdCl2 (ligand-free)2-Chloro-4-phenylpyridineHigh C4-selectivity nih.gov
2,4,6-Trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh3)42,6-Dichloro-4-(p-methoxyphenyl)pyrido[2,3-d]pyrimidine83% yield (monoarylated) academie-sciences.fr

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgsnnu.edu.cnorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.orgsnnu.edu.cn

The C-Cl bonds in this compound are suitable for Buchwald-Hartwig amination. This reaction provides an alternative and often more versatile method for introducing amino groups compared to direct SNAr. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success of the reaction and can influence the regioselectivity. tcichemicals.comsnnu.edu.cn Various generations of catalyst systems have been developed to couple a wide range of amines with aryl halides. wikipedia.orgsnnu.edu.cn In a related system, 2,4,7-trichloropyrido[3,2-d]pyrimidine, Buchwald-Hartwig amination has been successfully employed to introduce nitrogen nucleophiles. researchgate.net This suggests that this compound would also be a competent substrate for this transformation, allowing for the synthesis of a diverse array of amino-substituted pyridopyrazines.

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.com For substrates like this compound, this reaction provides a direct route to introduce alkynyl moieties, which are valuable precursors for more complex molecular architectures. The reaction is typically performed under mild, basic conditions, often using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

The regioselectivity of the Sonogashira coupling on this compound is dictated by the differential reactivity of the chlorine atoms at the C2 and C5 positions. The C2-Cl bond, located on the electron-deficient pyrazine (B50134) ring, is generally more activated towards oxidative addition to the palladium(0) catalyst compared to the C5-Cl on the pyridine ring. This allows for selective mono-alkynylation at the C2 position by carefully controlling the reaction stoichiometry and conditions. Subsequent coupling at the C5 position can be achieved under more forcing conditions to yield disubstituted products.

Research on analogous multi-halogenated nitrogen heterocycles demonstrates the feasibility of regioselective Sonogashira reactions. For instance, studies on dichloropyridoindoles have shown that unsymmetrically disubstituted products can be efficiently synthesized. researchgate.net The choice of catalyst, ligands, base, and solvent are all critical parameters that can be tuned to optimize yield and selectivity. sioc-journal.cnbeilstein-journals.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid the formation of undesirable alkyne homocoupling byproducts. organic-chemistry.org

Table 1: Typical Conditions for Sonogashira Coupling of Chloro-heterocycles

Parameter Condition Purpose/Comment
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Provides the active Pd(0) species for the catalytic cycle. sioc-journal.cnbeilstein-journals.org
Co-catalyst CuI Facilitates the reaction, allowing for milder conditions. wikipedia.org
Base Et₃N, Diethylamine, K₂CO₃ Neutralizes the HX byproduct and acts as a solvent. wikipedia.org
Solvent Toluene, DMF, THF Solubilizes reactants and reagents.

| Temperature | Room Temp. to 100 °C | Higher temperatures may be needed for less reactive chlorides. |

Electrophilic Aromatic Substitution on the Pyrido[3,4-b]pyrazine Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. masterorganicchemistry.com However, the pyrido[3,4-b]pyrazine core is a highly electron-deficient system. This is due to the presence of four electronegative nitrogen atoms across the two fused rings, which strongly withdraw electron density from the carbocyclic framework. The presence of two electron-withdrawing chlorine substituents further deactivates the ring system towards electrophilic attack.

The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. researchgate.net The aromaticity is then restored by the loss of a proton. masterorganicchemistry.comresearchgate.net For the pyrido[3,4-b]pyrazine system, the formation of the positively charged sigma complex is energetically highly unfavorable due to the powerful inductive and resonance effects of the ring nitrogens and chlorine atoms. researchgate.net

Consequently, this compound is generally considered inert to standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation under typical conditions. mnstate.edu Attempting such reactions would likely require extremely harsh conditions, which could lead to decomposition of the starting material rather than the desired substitution. Therefore, alternative strategies, such as those involving organometallic intermediates, are necessary to functionalize the C-H bonds of this heterocyclic core.

Regioselective Functionalization and Derivatization Strategies

Given the limitations of electrophilic substitution, regioselective functionalization of this compound relies heavily on exploiting the reactivity of the two C-Cl bonds and, to a lesser extent, on directed metallation of C-H bonds. The key to these strategies lies in the distinct electronic environments of the C2 and C5 positions.

Differential Reactivity of C-Cl Bonds: The chlorine atom at the C2 position is situated on the highly electron-poor pyrazine ring. This makes it significantly more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to the C5-chloro substituent on the pyridine ring. This differential reactivity allows for selective displacement of the C2-chloro group with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) while leaving the C5-chloro group intact. This stepwise approach is a cornerstone for building molecular complexity.

Similarly, in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations, the C2-Cl bond will typically react preferentially due to the ease of oxidative addition at this electron-deficient site. Studies on related trichloropyrido[3,2-d]pyrimidines have established that the regioselectivity of SNAr and metal-catalyzed reactions can be precisely controlled by tuning reaction conditions. researchgate.net

Directed Deprotometalation-Trapping: For functionalizing the C-H positions, deprotometalation followed by trapping with an electrophile is a powerful strategy. This involves using a strong, sterically hindered base (e.g., lithium TMP bases) to selectively remove a proton from the ring. rsc.org The regioselectivity of this deprotonation is guided by the acidity of the C-H bonds, which is influenced by the proximity to the nitrogen atoms and chlorine substituents. The resulting organometallic intermediate can then be quenched with various electrophiles (e.g., aldehydes, iodine, silyl (B83357) chlorides) to introduce new functional groups at specific positions not accessible through other means.

Chemo- and Regioselectivity in Multi-Chlorinated Heterocycles

The concepts of chemo- and regioselectivity are critical when dealing with polyfunctional molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the reaction at a specific position among several possibilities.

In this context, the primary challenge and opportunity lie in selectively reacting one of the two chlorine atoms. As discussed, the C2-Cl on the pyrazine ring is more reactive than the C5-Cl on the pyridine ring in both SNAr and many palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity is the basis for most regioselective derivatization strategies.

Table 2: Predicted Reactivity at C2 vs. C5 in this compound

Reaction Type More Reactive Position Rationale
Nucleophilic Aromatic Substitution (SNAr) C2 The pyrazine ring is more electron-deficient than the pyridine ring, better stabilizing the negative charge in the Meisenheimer intermediate.
Palladium-Catalyzed Cross-Coupling C2 Oxidative addition of Pd(0) is generally faster at more electron-deficient C-Cl bonds.

| Deprotonation (Metallation) | C6 or C8 | The protons adjacent to the pyridine nitrogen (C6) or pyrazine nitrogen (C8) are expected to be the most acidic. |

By selecting the appropriate reaction type and carefully controlling the conditions (e.g., temperature, stoichiometry, reagents), chemists can achieve highly selective transformations. For example, a mild SNAr reaction with an amine can be used to install a substituent at C2. The resulting 2-amino-5-chloropyrido[3,4-b]pyrazine can then be subjected to a Suzuki or Sonogashira coupling reaction to functionalize the C5 position, providing a clear and controlled route to dissymetrically substituted products. This orthogonal reactivity is essential for the systematic exploration of the chemical space around the pyrido[3,4-b]pyrazine scaffold. The principles observed in the functionalization of other multi-halogenated pyridines and pyrazines serve as a valuable guide for predicting and executing these selective transformations. mdpi.comacs.org

Applications in Academic Chemical and Biomedical Research

Utilization as a Key Synthetic Building Block and Intermediate

The reactivity of the chlorine atoms on the pyridopyrazine core makes 2,5-Dichloropyrido[3,4-b]pyrazine a valuable starting material for the synthesis of a variety of other compounds. These chlorine atoms can be readily replaced by other functional groups through nucleophilic substitution and cross-coupling reactions, allowing chemists to build more elaborate molecular structures.

Construction of Complex Heterocyclic Architectures

The pyrido[3,4-b]pyrazine (B183377) scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov The dichlorinated form of this scaffold serves as a versatile platform for constructing more intricate heterocyclic systems. For instance, it can be used in the synthesis of poly-substituted tetrahydropyrido[3,4-b]pyrazines, which are of interest in drug discovery. nih.gov The ability to introduce various substituents at the 2 and 5 positions allows for the fine-tuning of the electronic and steric properties of the final molecule, which is crucial for optimizing its biological activity. researchgate.net This synthetic flexibility has established compounds like this compound as important intermediates in the creation of novel molecular frameworks.

Precursor for Advanced Medicinal Chemistry Scaffolds

The development of new drugs often relies on the creation of novel molecular scaffolds that can be decorated with different functional groups to interact with specific biological targets. The pyrido[3,4-b]pyrazine core is a key component in the design of various medicinal chemistry scaffolds. nih.gov For example, it has been used as a starting point for the synthesis of inhibitors for enzymes like Fms-like tyrosine kinase 3 (FLT3), which is a target in the treatment of acute myeloid leukemia. nih.gov The dichlorinated nature of the starting material allows for sequential and selective reactions to build up the complexity of the molecule, leading to the development of potent and selective inhibitors. nih.gov

Exploration in the Design of Biologically Active Molecules

The inherent biological relevance of the pyrido[3,4-b]pyrazine core has led to its exploration in the design of various biologically active molecules, particularly in the area of kinase inhibition and autoimmune disease therapeutics.

Development of Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. mdpi.com Consequently, the development of protein kinase inhibitors is a major focus of modern drug discovery. The pyrido[3,4-b]pyrazine scaffold has been identified as a promising core structure for the design of such inhibitors.

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is a key mediator of signal transduction in various hematopoietic cells. nih.govgoogle.com It plays a critical role in the activation of immune cells such as B-cells, mast cells, and macrophages. google.com Overactivation of Syk is associated with a number of inflammatory and autoimmune diseases, as well as certain types of cancer. nih.govgoogle.com Therefore, inhibiting Syk is a promising therapeutic strategy for these conditions.

Research has shown that derivatives of pyrido[3,4-b]pyrazine can be potent and selective inhibitors of Syk. nih.govgoogle.com The development of these inhibitors often starts from a dichlorinated precursor, which allows for the introduction of various side chains to optimize the binding to the Syk kinase domain. google.com This has led to the discovery of clinical-stage Syk inhibitors for the treatment of autoimmune diseases and hematological malignancies. nih.gov

Research into Autoimmune Disease Therapeutics (e.g., Rheumatoid Arthritis, Lupus Erythematosus)

Autoimmune diseases arise from an inappropriate immune response against the body's own tissues. Conditions like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) are characterized by chronic inflammation and can lead to significant tissue damage. hopkinsarthritis.orgnih.gov

This compound: A Versatile Scaffold in Chemical and Biomedical Research

The heterocyclic compound this compound is a chlorinated derivative of pyridopyrazine, a molecule combining pyridine (B92270) and pyrazine (B50134) rings. ontosight.aicenmed.com Its structural formula is C7H3Cl2N3, and it has a molecular weight of 200.02 g/mol . cenmed.combldpharm.com The presence of chlorine atoms renders the molecule reactive and suitable for various chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This reactivity, combined with the inherent properties of the pyridopyrazine core, has led to its application in diverse areas of academic and biomedical research.

The unique structure of this compound and its derivatives has captured the attention of researchers, leading to investigations into their potential therapeutic applications and roles in fundamental biological processes.

Ligand Design for Glycine (B1666218) Receptors and Other Neurotransmitter Systems

The pyridopyrazine scaffold is of interest in the development of novel therapeutic agents targeting neurological disorders. chemimpex.com While direct studies on this compound as a glycine receptor ligand are not extensively documented, the broader class of pyridopyrazines and related heterocyclic compounds are explored for their potential to interact with various neurotransmitter systems. The structural features of these compounds allow for modifications that can modulate their binding affinity and selectivity for specific receptors, including those involved in neuronal signaling.

General Investigative Focus on Anticancer, Antimicrobial, and Anti-inflammatory Properties of Derivatives

The pyridopyrazine core is a recognized pharmacophore in drug design, with numerous derivatives being investigated for their therapeutic potential against a range of diseases. researchgate.net

Anticancer Properties:

Derivatives of the closely related pyrazolo[3,4-b]pyrazines have demonstrated notable anticancer activity. researchgate.netnih.gov For instance, certain chalcone (B49325) derivatives of pyrido[4,3-b]pyrazin-5(6H)-one have shown promising anticancer activity against various human cancer cell lines, including breast, lung, colon, ovarian, and prostate cancer. bohrium.com Specifically, compounds with particular substitutions exhibited significant inhibitory effects on MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes like spleen tyrosine kinase (Syk), which plays a role in B-cell proliferation and survival. google.com

Antimicrobial Properties:

The antibacterial potential of pyridopyrazine derivatives has been a subject of investigation. Studies on pyrido[2,3-b]pyrazine (B189457) derivatives have shown that their antibacterial efficacy can be influenced by the nature of the substituents. For example, derivatives bearing two thiocarbonyl groups exhibited good activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. nih.gov In some cases, compounds with a pyridyl group showed higher antibacterial activity. mdpi.com The minimal inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 0.025 µM/mL to 0.1 µM/mL against various bacterial strains. mdpi.com

Anti-inflammatory Properties:

Derivatives of pyridopyrazines and related structures have also been explored for their anti-inflammatory effects. nih.gov The mechanism for some of these compounds involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). ikm.org.my For example, certain 3-substituted pyrido[2,3-b]pyrazine derivatives have shown significant inhibition of LPS-induced TNF-α and IL-6 secretion in cell-based assays. ikm.org.my Spleen tyrosine kinase (Syk) inhibitors, which can be derived from the pyrido[3,4-b]pyrazine scaffold, are also being investigated for their potential in treating inflammatory diseases like rheumatoid arthritis. google.com

Role in Combinatorial Chemistry and Library Synthesis

The reactivity of the chlorine atoms in this compound makes it a valuable starting material in combinatorial chemistry for the generation of compound libraries. The ability to easily perform substitution reactions allows for the creation of a diverse range of derivatives with different functional groups. This approach is instrumental in the discovery of new bioactive molecules by systematically modifying the core structure and screening the resulting compounds for desired biological activities. For instance, the synthesis of 2,8-disubstituted pyrido[3,4-b]pyrazines has been achieved through a regioselective route, enabling the introduction of various anilines, amides, and ureas at the 8-position. researchgate.net This highlights the utility of dichlorinated pyridopyrazines in building libraries of compounds for biological screening.

Potential in Materials Science Research

The pyrido[3,4-b]pyrazine scaffold is not only relevant in a biological context but also shows promise in the field of materials science, particularly in the development of novel materials with unique electronic and optical properties. chemimpex.com

Optoelectronic Applications based on related scaffolds:

Derivatives of pyridopyrazines have been investigated for their potential use in optoelectronic devices. For example, pyrazine derivatives have been incorporated into dye-sensitized solar cells (DSSCs). acs.orgrsc.org The electron-deficient nature of the pyrazine ring can be leveraged to create materials with desirable electron-transporting properties. researchgate.net Research on 2,5-di(aryleneethynyl)pyrazine derivatives has shown that these compounds can enhance the efficiency of organic light-emitting diodes (OLEDs) when used as dopants. researchgate.net The electronic properties, such as the HOMO-LUMO gap, can be tuned by modifying the substituents on the pyrazine core, which in turn affects their absorption and emission characteristics. researchgate.netnih.gov The planar structure and electron-withdrawing groups of such compounds contribute to their utility in conjugated polymers and other advanced materials.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition. For 2,5-Dichloropyrido[3,4-b]pyrazine (C₇H₃Cl₂N₃), HRMS would be used to measure the mass-to-charge ratio (m/z) of its molecular ion with very high accuracy. The expected monoisotopic mass is 198.9704 Da. The observation of this mass, along with the characteristic isotopic pattern for a molecule containing two chlorine atoms, would provide strong evidence for the compound's identity.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Adduct Calculated m/z
[C₇H₃Cl₂N₃]+ [M]+ 198.9704
[C₇H₄Cl₂N₃]+ [M+H]+ 199.9782

Note: This table represents theoretical values. Experimental data is not currently available in the searched literature.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, which has three aromatic protons on the pyridine (B92270) ring, the ¹H NMR spectrum would be expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns (splitting) of these signals would allow for the assignment of each proton to its specific position on the heterocyclic ring.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show seven distinct signals corresponding to the seven carbon atoms of the fused ring system. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. Carbons directly bonded to the chlorine atoms (C-2 and C-5) and the carbons in the pyrazine (B50134) ring adjacent to nitrogen atoms would be expected to appear at a lower field (higher ppm values). organicchemistrydata.orglibretexts.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon skeletons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would provide information about its functional groups and bonding. Key expected absorption bands would include C=N and C=C stretching vibrations characteristic of the aromatic heterocyclic rings (typically in the 1400-1650 cm⁻¹ region), C-H stretching vibrations for the aromatic protons (around 3000-3100 cm⁻¹), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region). researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound, a conjugated aromatic system, would be expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. montana.eduresearchgate.netmdpi.comresearchgate.net The position of the absorption maxima (λmax) and the molar absorptivity values are indicative of the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

The pyrido[3,4-b]pyrazine (B183377) core is expected to be largely planar due to its aromatic nature. The presence of two chlorine atoms, which are electron-withdrawing, will influence the electronic distribution within the fused ring system but is not expected to significantly distort the planarity of the core structure. Studies on similar heterocyclic compounds have shown that the crystal packing is often governed by a combination of weak intermolecular interactions, including hydrogen bonds, π–π stacking, and halogen bonds. nih.govnih.gov

In the solid state, it is anticipated that the molecules of this compound would arrange to maximize favorable intermolecular interactions. The nitrogen atoms in the pyridine and pyrazine rings can act as hydrogen bond acceptors, while the C-H bonds of the pyridine ring can act as weak hydrogen bond donors. dcu.ie Furthermore, the electron-deficient nature of the aromatic system, enhanced by the chlorine substituents, could facilitate π–π stacking interactions between adjacent molecules. These interactions are a significant factor in the crystal packing of many nitrogen-containing aromatic compounds. rsc.org

Table 1: Predicted Crystallographic Properties of this compound Based on Analogous Compounds

PropertyPredicted CharacteristicBasis for Prediction
Molecular Geometry Largely planar aromatic coreInherent aromaticity of the pyridopyrazine system
Key Intermolecular Interactions π–π stacking, Halogen bonding (Cl···N, Cl···Cl), Weak C-H···N hydrogen bondsObservations from related halogenated azaaromatics nih.govnih.govdcu.iersc.org
Crystal Packing Driven by a combination of the above non-covalent interactions, potentially leading to layered or herringbone structures.General principles of crystal engineering for halogenated heterocycles acs.org

Advanced Spectroscopic Techniques for Elucidating Intermolecular Interactions (e.g., Fluorescence Studies)

Specific fluorescence studies for this compound have not been reported. However, the fluorescence properties of pyridopyrazine derivatives are an active area of research, particularly in the context of materials science for applications like organic light-emitting diodes (OLEDs). beilstein-journals.org

Generally, the fluorescence of a molecule is highly dependent on its electronic structure and the nature of its lowest excited states. The pyrido[3,4-b]pyrazine core, being an electron-deficient system, can be part of a donor-acceptor architecture which often gives rise to interesting photophysical properties. The emission characteristics are influenced by the nature and position of substituents on the aromatic core.

For this compound, the two chlorine atoms act as electron-withdrawing groups, which would further lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This is expected to influence the wavelength of absorption and emission. In related systems, halogen substitution has been shown to modulate the emission color and quantum yield.

Intermolecular interactions in the solid state or in aggregates can significantly affect fluorescence. Phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) are common in planar aromatic molecules and are dictated by how the molecules pack together. Strong π–π stacking can lead to excimer formation and a red-shift in the emission spectrum, often accompanied by a decrease in fluorescence quantum yield. The potential for halogen bonding could also influence the solid-state emission properties by restricting intramolecular rotations and vibrations, which can sometimes enhance fluorescence.

Table 2: Expected Fluorescence Characteristics of this compound in Context

Compound TypeTypical Fluorescence PropertiesPotential for this compound
Substituted Pyridopyrazines Emission tunable from blue to red depending on substituents; some exhibit thermally activated delayed fluorescence (TADF). Emission wavelength will be influenced by the electron-withdrawing chlorine atoms.
Halogenated Aromatic Systems Halogen atoms can enhance intersystem crossing (heavy-atom effect), potentially leading to phosphorescence or reduced fluorescence.The presence of chlorine may affect the fluorescence quantum yield.
Planar Aromatic Systems Prone to aggregation-caused quenching in concentrated solutions or the solid state due to π–π stacking.Solid-state emission is likely to differ from solution-phase emission due to intermolecular interactions.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

While there is no specific cyclic voltammetry data for this compound, the electrochemical behavior of various pyrazine and pyridopyrazine derivatives has been investigated. dtu.dk These studies provide a framework for predicting the redox properties of the target compound.

Cyclic voltammetry is a powerful technique to probe the oxidation and reduction potentials of a molecule. arizona.edu The pyridopyrazine ring system is known to be reducible due to the electron-deficient nature of the pyrazine ring. The reduction potential is expected to be influenced by the presence and position of substituents.

The two chlorine atoms on the this compound molecule are electron-withdrawing, which should make the compound easier to reduce compared to the unsubstituted parent pyridopyrazine. Therefore, a less negative reduction potential is anticipated. The position of the chlorine atoms will also play a role in the exact potential and the reversibility of the redox process. Studies on isomeric compounds often reveal differences in their electrochemical behavior. nih.gov

The oxidation of the pyridopyrazine core is generally more difficult. The oxidation potential would also be influenced by the electron-withdrawing nature of the chlorine atoms, likely shifting it to more positive values. The stability of the resulting radical ions would determine the reversibility of the observed redox waves.

Table 3: Predicted Redox Potentials of this compound Relative to Related Compounds

CompoundKey Structural FeatureExpected Impact on Redox Potential
Pyridopyrazine Parent heterocycleBaseline for comparison.
This compound Two electron-withdrawing Cl atomsEasier reduction (less negative potential) and harder oxidation (more positive potential) compared to the parent.
Other Dichloropyridopyrazine Isomers Different positions of Cl atomsSimilar electron-withdrawing effect, but potentially different redox potentials due to varying influence on the electron density at the redox-active centers.
Pyridopyrazine with Electron-Donating Groups Substituents like alkyl or alkoxy groupsHarder reduction (more negative potential) and easier oxidation (less negative potential) compared to the parent.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. It is particularly effective for medium-sized organic molecules, providing a balance between accuracy and computational cost.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For aromatic heterocyclic systems like 2,5-Dichloropyrido[3,4-b]pyrazine, DFT methods, often using the B3LYP functional with a basis set such as 6-31G(d,p), are highly reliable for predicting geometric parameters. researchgate.net

The optimized structure of this compound is expected to be largely planar due to the fused aromatic pyridine (B92270) and pyrazine (B50134) rings. The chlorine substituents would lie in this plane. As a relatively rigid molecule, its conformational landscape is limited, with the primary stable geometry being this planar arrangement. The calculated bond lengths and angles provide a precise model of the molecular framework.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations for similar fused heterocyclic structures. Actual values may vary.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl~1.74 Å
Bond LengthC-N (Pyrazine)~1.33 Å
Bond LengthC-N (Pyridine)~1.37 Å
Bond LengthC-C (Ring Fusion)~1.41 Å
Bond AngleC-N-C (Pyrazine)~116°
Bond AngleN-C-Cl~115°

DFT calculations can map the distribution of electrons across the molecule, which is crucial for understanding its reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP map would show regions of negative potential (electron-rich) around the electronegative nitrogen atoms and chlorine atoms. Conversely, positive potential (electron-poor) regions would be expected on the hydrogen atom and adjacent ring carbons. This distribution indicates that the nitrogen atoms are sites for electrophilic attack or hydrogen bonding, while the carbon skeleton, particularly positions activated by the electron-withdrawing groups, would be susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies reactivity concepts by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comschrodinger.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

For this class of compounds, the HOMO is typically distributed across the fused π-system, while the LUMO is also located on the ring structure. The presence of electron-withdrawing chlorine atoms and the pyrazine ring generally lowers the energy of both the HOMO and LUMO, influencing the energy gap. Theoretical studies on similar aromatic heterocycles show energy gaps typically in the range of 3.0 to 5.0 eV. researchgate.net

Table 2: Predicted Frontier Orbital Properties for this compound Note: Values are typical for related heterocyclic compounds and calculated using DFT methods.

ParameterPredicted Energy (eV)Significance
EHOMO~ -6.8 eVRelated to ionization potential; electron-donating capability.
ELUMO~ -2.5 eVRelated to electron affinity; electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 4.3 eVIndicates high kinetic stability and moderate reactivity.

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, is a standard for predicting NMR chemical shifts. arxiv.org For this compound, the model would predict the ¹H and ¹³C chemical shifts. The single proton on the pyridine ring is expected to be significantly deshielded (appear at a high ppm value) due to the aromatic system and the influence of the adjacent nitrogen. The carbon atoms bonded to chlorine and nitrogen would also show large downfield shifts in the ¹³C NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: Predicted relative to TMS. Solvent effects can cause variations.

NucleusPositionPredicted Chemical Shift (ppm)
¹HH-8~8.5 - 9.0
¹³CC-2~150 - 155
¹³CC-5~152 - 157
¹³CC-3, C-4a, C-7, C-8a~125 - 145

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis absorption spectra. beilstein-journals.orgnih.gov The calculations can identify the wavelengths of maximum absorption (λmax) corresponding to transitions like π→π* and n→π. For this compound, strong π→π transitions are expected in the UV region, characteristic of the extensive conjugated system. Weaker n→π* transitions, involving the lone pairs of the nitrogen atoms, would likely appear at longer wavelengths. Including a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for achieving results that correlate well with experimental spectra measured in solution. beilstein-journals.org

Table 4: Predicted UV-Vis Absorption Maxima (λmax) Note: Based on TD-DFT calculations for similar aromatic N-heterocycles.

Transition TypePredicted λmax (nm)Associated Orbitals
π → π~280 - 320HOMO → LUMO+n
n → π~350 - 390n(N) → LUMO

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. By solving Newton's equations of motion for all atoms, MD simulations can explore conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation in a solvent like water or an organic solvent would provide insights into how solvent molecules arrange themselves around the solute (the solvation shell). mdpi.com It could reveal specific interactions, such as hydrogen bonding between water and the ring nitrogens. Although the molecule itself is rigid, the simulation would illustrate its rotational and translational motion and how solvent interactions influence its effective conformation and accessibility for reactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive biological screening.

While specific QSAR models for this compound are not yet extensively documented in public literature, the methodology is broadly applicable to this class of compounds. A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For a hypothetical QSAR study on analogs of this compound, a variety of descriptors would be considered to capture the structural nuances that influence activity.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

Descriptor ClassSpecific Descriptor ExamplesDescription
Constitutional Molecular Weight, Atom Count, Ring CountDescribes the basic composition and connectivity of the molecule.
Topological Wiener Index, Balaban IndexQuantifies the branching and shape of the molecular graph.
Geometric Molecular Surface Area, Molecular VolumeDescribes the 3D properties of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesRelates to the electronic distribution and reactivity of the molecule.
Physicochemical LogP, PolarizabilityRepresents properties related to the molecule's behavior in biological systems.

This table illustrates the types of descriptors that would be calculated for a QSAR study. The actual descriptors used would depend on the specific biological activity being modeled.

The resulting QSAR model would provide an equation that could be used to estimate the biological activity of other dichloropyridopyrazine derivatives based on their calculated descriptor values.

Ab Initio Calculations for Reaction Mechanisms and Transition States

Ab initio quantum chemistry methods are a class of computational techniques that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters. These methods are invaluable for elucidating reaction mechanisms, determining the structures of transition states, and calculating reaction energetics. Density Functional Theory (DFT) is a popular and effective ab initio method for these purposes. longdom.orgnih.gov

For this compound, ab initio calculations can be employed to investigate various chemical transformations, such as nucleophilic aromatic substitution reactions at the chlorinated positions. By modeling the reaction pathway, researchers can identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics and regioselectivity. mdpi.com

For instance, a computational study on the reaction of a pyrido[3,4-b]pyrazine (B183377) derivative could involve mapping the potential energy surface for the substitution of a chloro group. The calculations would yield the energies of the reactants, intermediates, transition states, and products.

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State 1+15.2
Intermediate (Meisenheimer Complex)-5.8
Transition State 2+10.5
Products-12.3

This table presents a hypothetical energy profile for a nucleophilic substitution reaction on the this compound core. The values are illustrative and would be determined through ab initio calculations.

Furthermore, DFT calculations can be used to predict various molecular properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. mdpi.com These properties are crucial for understanding the molecule's reactivity and its potential for intermolecular interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. semanticscholar.org This technique is instrumental in drug discovery for identifying potential biological targets and for understanding the structural basis of a compound's activity. bohrium.com

In the context of this compound, molecular docking studies could be performed to explore its potential interactions with various protein targets, such as kinases, which are often implicated in diseases like cancer. The process involves generating a three-dimensional model of the this compound molecule and then "docking" it into the binding site of a target protein.

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. semanticscholar.org The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. bohrium.comnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

ParameterValue
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues Lys72, Glu91, Leu148, Val198
Types of Interactions Hydrogen bond with the backbone carbonyl of Glu91, Hydrophobic interactions with Leu148 and Val198

This table provides an example of the kind of data generated from a molecular docking study. The specific values and interacting residues would depend on the protein target.

These computational predictions can then be used to guide the design of new analogs of this compound with improved binding affinity and selectivity for the target protein.

Future Research Directions and Concluding Perspectives

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 2,5-Dichloropyrido[3,4-b]pyrazine and its derivatives is geared towards greener, more efficient methodologies that maximize atom economy. Traditional multi-step syntheses are often resource-intensive and generate considerable waste. The development of sustainable alternatives is paramount.

Future research should focus on one-pot syntheses and multicomponent reactions (MCRs), which are known to increase efficiency and reduce waste by combining several operational steps without isolating intermediates. researchgate.net Protocols using environmentally benign solvents, particularly water, are highly desirable. The use of cheap, recoverable, and non-toxic catalysts, such as Zirconium(IV) oxide chloride (ZrOCl₂·8H₂O) or Lanthanum(III) acetate (B1210297) (La(OAc)₃), has already shown promise in the synthesis of related pyridopyrazine systems, offering high yields under green conditions. academie-sciences.frijcce.ac.ir

Furthermore, solvent-free and catalyst-free approaches, such as mechanochemical synthesis using ball-milling, represent a frontier in sustainable chemistry. researchgate.net These methods can significantly reduce reaction times and eliminate the need for hazardous solvents and catalysts. researchgate.netscilit.com Applying these principles to the synthesis of the this compound core could lead to more cost-effective and environmentally friendly production.

Table 1: Promising Green Synthesis Strategies for Pyridopyrazine Scaffolds

Methodology Catalyst/Conditions Key Advantages
Aqueous Synthesis ZrOCl₂·8H₂O or La(OAc)₃ in water Eco-friendly solvent, high yields, catalyst reusability. academie-sciences.frijcce.ac.ir
Mechanochemistry Catalyst-free, solvent-free ball milling Rapid reaction, high efficiency, no hazardous waste. researchgate.net
Grindstone Chemistry Clay-catalyzed, solvent-free Economical, environmentally friendly, simple work-up. researchgate.net
One-Pot Synthesis Various, including microwave irradiation High regioselectivity and yields, reduced operational steps. researchgate.netuzhnu.edu.ua

Exploration of Regioselective Functionalization at Less Activated Positions

The this compound scaffold possesses two chlorine atoms at activated positions (C-2 and C-5), which are relatively easy to substitute. The key challenge and a significant area for future research lie in the selective functionalization of the less activated C-H bonds, particularly at the C-7 and C-8 positions of the pyridine (B92270) ring. Accessing these positions would unlock a vast new chemical space for creating novel derivatives with finely tuned properties.

Advanced strategies for C-H activation are required to overcome the intrinsic reactivity of the heterocycle. Methodologies that have proven effective for other electron-deficient heteroarenes could be adapted. These include:

Radical-Based Functionalization : Minisci-type reactions using alkylsulfinate salts can enable direct C-H alkylation. A systematic study of how solvents and pH affect the regiochemistry could allow for tunable functionalization of the pyridopyrazine core. nih.gov

Directed Metalation : While often requiring the temporary installation and removal of a directing group, this strategy provides a powerful tool for guiding a transition metal to a specific C-H bond. researchgate.net The development of transient or traceless directing groups would be a major advancement.

Deprotometalation-Trapping Reactions : The use of strong, non-nucleophilic bases (e.g., TMP-bases like TMPMgCl·LiCl) can selectively deprotonate specific C-H bonds, creating organometallic intermediates that can be trapped with various electrophiles. mdpi.com This technique offers precise control over regioselectivity without requiring a directing group.

Dearomatization-Rearomatization Sequences : This novel strategy temporarily converts the pyridine into a more reactive, non-aromatic intermediate, enabling regioselective functionalization at positions that are otherwise inaccessible, followed by restoration of aromaticity. nih.gov

Expansion of Application Domains in Advanced Organic Materials

The electron-deficient nature of the pyridopyrazine ring system makes this compound a highly promising building block for advanced organic materials. Its structural similarity to quinoxaline, a well-established component in organic electronics, suggests significant potential. researchgate.netias.ac.in

Future research is expected to expand its applications in several key areas:

Organic Light-Emitting Diodes (OLEDs) : The pyridopyrazine core can serve as a potent electron acceptor unit in donor-acceptor (D-A) type emitters. chemrxiv.org By combining it with suitable donor moieties, it is possible to design materials that exhibit thermally activated delayed fluorescence (TADF) or room-temperature phosphorescence (RTP), which are crucial for developing highly efficient "hot exciton" OLEDs. chemrxiv.orgglobalauthorid.comresearchgate.net

Organic Photovoltaics (OPVs) : As a strong electron-accepting unit, pyridopyrazine can be incorporated into conjugated polymers to lower their band gap and tune their electronic energy levels. chalmers.se This allows for the creation of materials with improved light absorption and charge separation efficiency for use in solution-processable solar cells.

Dye-Sensitized Solar Cells (DSSCs) : Pyridopyrazine-based molecules can act as metal-free sensitizers. Their versatile structure allows for the tuning of photophysical and electrochemical properties to enhance intramolecular charge transfer, a key process in the functioning of DSSCs. rsc.org

Electron-Transporting Materials (ETMs) : The inherent electron-deficient character of the pyridopyrazine skeleton makes it an ideal candidate for use as an electron-transporting or ambipolar material in organic field-effect transistors (OFETs). researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and synthesis of novel compounds based on the this compound scaffold. These computational tools can process vast datasets of chemical reactions and properties to predict outcomes and suggest new pathways. researchgate.net

Key areas for integration include:

Reaction Outcome and Condition Prediction : ML models can predict the likely products of a reaction and suggest optimal conditions (e.g., solvent, catalyst, temperature). This can accelerate the optimization process, reduce the number of failed experiments, and facilitate the discovery of sustainable synthetic protocols. chemrxiv.org

De Novo Compound Design : Generative AI models can design new this compound derivatives with specific desired properties. By training on known structure-activity relationships, these models can generate novel molecules optimized for a particular application, such as a specific emission wavelength for an OLED or binding affinity for a biological target. researchgate.net

Deepening the Understanding of Structure-Reactivity-Function Relationships through Integrated Approaches

A holistic understanding of how the molecular structure of this compound derivatives dictates their reactivity and ultimate function is crucial for rational design. Future progress will depend on integrated approaches that combine computational chemistry with experimental validation.

This involves creating a continuous feedback loop where:

Computational Modeling Predicts Behavior : Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of designed molecules. mdpi.com These calculations can predict reactivity, regioselectivity of reactions, and photophysical properties. mdpi.comworktribe.com

Synthesis and Experimentation Provide Validation : The computationally designed compounds are then synthesized. Their properties are characterized experimentally through spectroscopy, electrochemistry, and performance in devices (e.g., OLEDs, solar cells). ias.ac.in

Data Analysis Refines Models : The experimental data is used to validate and refine the initial computational models. This iterative process deepens the fundamental understanding of the underlying structure-reactivity-function relationships. mdpi.comrwth-aachen.de

This integrated strategy will enable researchers to move beyond trial-and-error, allowing for the precise, in silico design of this compound derivatives with properties tailored for specific, high-value applications.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Zirconium(IV) oxide chloride
Lanthanum(III) acetate
TMPMgCl·LiCl

Q & A

Q. What are the optimal synthetic routes for 2,5-Dichloropyrido[3,4-b]pyrazine, and how do reaction conditions influence product selectivity?

The synthesis of this compound derivatives often involves chlorination of precursor compounds. For instance, chlorination of 5,6-bis(tert-butylthio)[1,2,5]oxadiazolo[3,4-b]pyrazine at controlled temperatures (e.g., 0–5°C) using sulfuryl chloride (SO₂Cl₂) yields mono- or bis-chlorinated products with high selectivity . Reaction temperature is critical: lower temperatures favor mono-chlorination, while higher temperatures promote bis-chlorination. Side reactions, such as ring-opening or over-chlorination, can be mitigated by using stoichiometric control and inert atmospheres. Characterization via NMR and X-ray crystallography is essential to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and monitor reaction progress. For example, deshielded aromatic protons near chlorine substituents show distinct splitting patterns .
  • X-ray crystallography : Resolves bond lengths and angles, particularly in fused-ring systems. Planarity of the pyrazine core and dihedral angles with substituents (e.g., phenyl rings) can be quantified .
  • Mass spectrometry (HRMS) : Validates molecular weights and fragmentation pathways, especially for nitro- or amino-substituted analogs .

Advanced Research Questions

Q. How do computational models predict the electronic and optical properties of this compound derivatives?

Multiconfigurational CASPT2 theory and density functional theory (DFT) are used to analyze ground-state geometries and excited-state transitions. For thieno[3,4-b]pyrazine analogs, CASPT2 reveals a polyene-like ground-state structure with bond localization, while excited states exhibit pyrazine aromatization, red-shifting absorption spectra . Time-dependent DFT (TD-DFT) can simulate UV-vis profiles, correlating HOMO-LUMO gaps (e.g., 3.56 eV for di(phenylethynyl) derivatives) with experimental absorption maxima (λmax ~ 633 nm) . These models guide the design of low-bandgap materials for optoelectronics.

Q. What methodological approaches resolve contradictions in reported bioactivity data for pyrido[3,4-b]pyrazine-based kinase inhibitors?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., cell type, ATP concentration). To standardize results:

  • Use human monocyte-derived macrophages for IL-1β inhibition assays, as primary cells better reflect physiological kinase activity .
  • Perform allosteric vs. orthosteric binding studies via competitive ELISA or surface plasmon resonance (SPR) to differentiate binding modes.
  • Validate hits with kinome-wide profiling (e.g., against 400+ kinases) to assess selectivity. For example, di-substituted furazano[3,4-b]pyrazines show >100-fold selectivity for p38 MAP kinase over related kinases .

Q. How do substituents on the pyrido[3,4-b]pyrazine core influence stability and performance in energetic materials?

Nitramino and N-oxide substituents enhance density (up to 1.85 g/cm³) and detonation velocity (D = 9,413 m/s) but increase sensitivity. For example, 4,8-dinitraminodifurazano[3,4-b,e]pyrazine salts exhibit superior detonation pressure (36.8 GPa) compared to RDX, but their mechanical stability requires optimization via co-crystallization with inert polymers . Thermal stability (Tdec > 200°C) is assessed via differential scanning calorimetry (DSC), with decomposition pathways modeled using ReaxFF molecular dynamics .

Q. What strategies address challenges in synthesizing fused heterocycles from this compound?

Annelation reactions with diamines or thiols require careful optimization:

  • One-pot annelation : Pentafluoropyridine reacts with aliphatic diamines (e.g., ethylenediamine) at 80°C to yield tetrahydropyrido[3,4-b]pyrazines, which can be further functionalized via nucleophilic aromatic substitution .
  • Cross-coupling : Stille or Suzuki reactions introduce aryl/heteroaryl groups (e.g., thiophene, pyridine) at the 2,5-positions. Pd(PPh₃)₂Cl₂/CuI catalysts in THF/Et₃N achieve yields >70% for ethynyl-substituted derivatives .

Methodological Considerations for Data Analysis

Q. How can researchers reconcile conflicting data on the sensitivity of pyrazine-based energetic salts?

Sensitivity discrepancies (e.g., impact vs. friction) are addressed by:

  • Standardized testing : Use BAM fallhammer (impact) and Julius Peters apparatus (friction) under controlled humidity.
  • Crystal engineering : Co-crystallizing with hydrogen-bond donors (e.g., urea) reduces sensitivity while maintaining detonation performance .

Q. What computational tools elucidate intramolecular noncovalent interactions in pyrido[3,4-b]pyrazine oligomers?

Atoms-in-molecules (AIM) theory identifies bond critical points (bcps) for S···N and π-π interactions. For thieno[3,4-b]pyrazine oligomers, AIM analysis confirms planarization via ring critical points between thiophene and pyrazine units, reducing bandgaps to ~1.5 eV . TD-DFT extrapolates oligomer bandgaps from HOMO-LUMO energies, aligning with experimental conductivity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.